N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Overview
Description
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide: is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide typically involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the imidazo[1,2-b]pyridazine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Chemistry: N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: In biological research, this compound has shown potential as an inhibitor of certain kinases, making it a candidate for the development of anti-cancer drugs. It has been studied for its activity against multiple myeloma and other cancers .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine: A closely related compound with similar biological activities.
6-Chloroimidazo[1,2-b]pyridazine: Shares the core structure but lacks the acetamide group.
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide derivatives: Various derivatives with different substituents on the imidazo[1,2-b]pyridazine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit kinases at nanomolar concentrations makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-5(14)10-7-4-13-8(11-7)3-2-6(9)12-13/h2-4H,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOJTBNUMGJQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233438 | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947248-51-3 | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947248-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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